N-Benzoylphthalimide vs. N-Benzoyl-3-nitro-phthalimide: 20-Fold Potency Advantage in In Vivo Anxiolytic Activity
In a comparative in vivo study evaluating phthalimide derivatives, N-Benzoylphthalimide demonstrated statistically significant anxiolytic activity at a dose of 0.5 mg/kg via subcutaneous injection in mice [1]. In contrast, the direct structural analog N-benzoyl-3-nitro-phthalimide required a 20-fold higher dose of 10 mg/kg to achieve a comparable level of efficacy in the same elevated plus maze (EPM) model [2].
| Evidence Dimension | In vivo anxiolytic potency |
|---|---|
| Target Compound Data | 0.5 mg/kg (efficacious dose) |
| Comparator Or Baseline | N-benzoyl-3-nitro-phthalimide: 10 mg/kg (efficacious dose) |
| Quantified Difference | 20-fold higher potency (0.5 mg/kg vs. 10 mg/kg) |
| Conditions | Subcutaneous injection in mice; Elevated Plus Maze (EPM) model for anxiety |
Why This Matters
This 20-fold potency difference directly impacts dosing regimens, reducing the required compound mass per experiment and potentially lowering non-specific side effects, which is critical for cost-effective in vivo research procurement and hypothesis testing.
- [1] Hassanzadeh, F., Rabbani, M., Khodarahmi, G. A., & Moosavi, M. (2012). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 11(1), 109-115. View Source
- [2] Hassanzadeh, F., Rabbani, M., Khodarahmi, G. A., & Moosavi, M. (2012). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 11(1), 109-115. View Source
